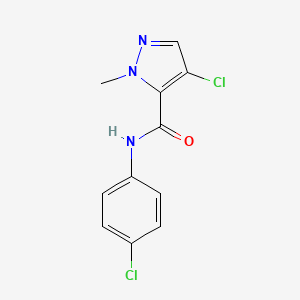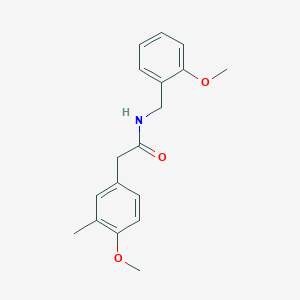
N-(2-fluorophenyl)-3-phenyl-2-propynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-phenyl-2-propynamide, commonly known as FPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPOP is a small molecule that can be used as a probe to study protein structure and interactions, as well as to investigate the mechanisms of protein folding and misfolding.
作用机制
FPOP works by reacting with solvent-exposed amino acid residues in proteins. The reaction occurs through a radical-mediated process, which results in the formation of covalent bonds between FPOP and the protein. The covalent modification of the protein by FPOP can be detected using mass spectrometry, which allows for the identification of specific amino acid residues that are involved in protein-protein or protein-ligand interactions.
Biochemical and Physiological Effects:
FPOP does not have any known biochemical or physiological effects. It is a non-toxic compound that is relatively stable under normal laboratory conditions.
实验室实验的优点和局限性
One of the main advantages of using FPOP in lab experiments is its ability to selectively modify solvent-exposed amino acid residues in proteins. This allows for the identification of specific amino acid residues that are involved in protein-protein or protein-ligand interactions. FPOP is also a relatively small molecule, which makes it easy to use in a variety of experimental settings.
One of the main limitations of using FPOP is that it can only modify solvent-exposed amino acid residues in proteins. This means that it may not be useful for studying protein regions that are buried or inaccessible to solvent. Additionally, FPOP can only be used to study proteins that are soluble in aqueous solutions, which limits its applicability to membrane proteins.
未来方向
There are several future directions for the use of FPOP in scientific research. One potential direction is the development of new FPOP derivatives that can selectively modify different types of amino acid residues in proteins. Another direction is the use of FPOP in combination with other techniques, such as X-ray crystallography or NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Finally, FPOP can be used to study the effects of post-translational modifications on protein structure and function, which could have important implications for the development of new therapeutics.
合成方法
FPOP can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 2-fluorobenzonitrile with phenylacetylene in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure FPOP.
科学研究应用
FPOP has been widely used in scientific research to study protein structure and interactions. It is a useful tool for investigating protein-protein and protein-ligand interactions, as well as for studying protein folding and misfolding. FPOP can also be used to study protein conformational changes and to identify protein-protein interaction sites.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWUAEMADGZQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)

![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)
![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)